Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide
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Overview
Description
Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of thiophene-3-ol derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiol or sulfide forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-ol, 3-(4-ethoxyphenyl)tetrahydro-, 1,1-dioxide: Similar structure but with a different substituent on the thiophene ring.
Thiophene-3-ol, 3-(4-methoxyphenyl)tetrahydro-, 1,1-dioxide: Another similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
25650-25-3 |
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Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H14O4S/c1-3-11-6-4-12(9,10)5-7(6,2)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
YDUCOFCLDIAGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CS(=O)(=O)CC1(C)O |
Origin of Product |
United States |
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